molecular formula C11H11NOS B13802484 2-But-3-en-2-yloxy-1,3-benzothiazole

2-But-3-en-2-yloxy-1,3-benzothiazole

Cat. No.: B13802484
M. Wt: 205.28 g/mol
InChI Key: CMRRHKHDDDNPJX-UHFFFAOYSA-N
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Description

2-But-3-en-2-yloxy-1,3-benzothiazole is a benzothiazole derivative featuring a butenyloxy substituent at position 2 of the heterocyclic ring. Benzothiazoles are privileged scaffolds in medicinal and materials chemistry due to their aromatic stability, tunable electronic properties, and diverse biological activities.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-but-3-en-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C11H11NOS/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h3-8H,1H2,2H3

InChI Key

CMRRHKHDDDNPJX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1=NC2=CC=CC=C2S1

Origin of Product

United States

Chemical Reactions Analysis

2-But-3-en-2-yloxy-1,3-benzothiazole undergoes several types of chemical reactions, including:

Scientific Research Applications

2-But-3-en-2-yloxy-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The electronic and steric effects of substituents at position 2 significantly alter benzothiazole properties. Key analogs include:

Compound Name Substituent at Position 2 Key Properties Reference
2-Amino-1,3-benzothiazole Amino (-NH₂) Electron-donating; enhances antifungal and herbicidal activity .
2-Mercapto-1,3-benzothiazole Thiol (-SH) Critical for antibacterial activity; substitution with NH₂ reduces this effect .
2-Methylsulfanyl-1,3-benzothiazole Methylsulfanyl (-SMe) Odour-active compound; lower electron delocalization in thiazole ring .
2-Phenyl-1,3-benzothiazole (4a) Phenyl (-C₆H₅) Synthesized in glycerol with high yields; aromatic stacking enhances stability .
Homodrimane-benzothiazole hybrids Variable substituents Hybridization with terpenoids boosts antimicrobial activity .
2-(Prop-2-yn-1-yloxy)phenyl derivatives Propynyloxy (-O-C≡CH) Catalyzed triazole incorporation; docking studies suggest biological potential .

Key Observations:

  • Electron Density Modulation : The butenyloxy group (-O-CH₂-C≡CH₂) is electron-withdrawing, similar to propynyloxy substituents. This contrasts with electron-donating groups like -NH₂ or -SMe, which increase ring electron density .
  • Steric Effects : The branched butenyloxy group may hinder interactions with enzymatic pockets compared to planar substituents (e.g., phenyl).

Electronic and Spectroscopic Trends

  • IR/NMR Shifts : Electron-withdrawing substituents (e.g., -O-CH₂-C≡CH₂) downfield-shift aromatic protons in ¹H NMR, as seen in propynyloxy analogs .
  • π-Electron Delocalization : Benzene rings in benzothiazoles exhibit higher delocalization than thiazole rings, but substituents like -SMe reduce this effect .

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